molecular formula C9H13N3O B1306591 2-(1H-1,2,4-triazol-1-ylmethyl)cyclohexanone CAS No. 313492-86-3

2-(1H-1,2,4-triazol-1-ylmethyl)cyclohexanone

Cat. No. B1306591
CAS RN: 313492-86-3
M. Wt: 179.22 g/mol
InChI Key: LNWVNYQDFIMJKP-UHFFFAOYSA-N
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Description

The compound "2-(1H-1,2,4-triazol-1-ylmethyl)cyclohexanone" is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds that have been extensively studied due to their diverse biological activities and potential applications in medicinal chemistry. The triazole ring is known for its involvement in various chemical reactions and for forming compounds with significant pharmacological properties.

Synthesis Analysis

The synthesis of triazole derivatives often involves multi-component condensation reactions. For instance, a three-component condensation of 1,2,4-triazol-3-amine with cyclohexanone and ortho-substituted benzaldehydes has been reported to yield mixtures of aryl-substituted hexahydrotriazoloquinazolines and octahydrotriazoloquinazolines . This method demonstrates the versatility of cyclohexanone as a starting material for synthesizing complex triazole-containing compounds.

Molecular Structure Analysis

The molecular structure of triazole derivatives can significantly influence their biological activity. For example, the crystal structure of a related compound, 2-(4-phenyl-5-pyridin-2-yl-4H-1,2,4-triazol-3-yl)cyclohexanecarboxylic acid, revealed substantial differences between two symmetry-independent molecules, affecting the orientation of the pyridine/phenyl and triazole rings as well as the carboxyl group relative to the cyclohexane ring . Such structural variations can be crucial for the biological function of these molecules.

Chemical Reactions Analysis

Triazole derivatives can participate in various chemical reactions, expanding their utility in synthetic chemistry. For instance, cyano acid hydrazide has been used to synthesize new 1,2,4-triazolo[1,5-a]pyridines and 1,2,4-triazolo[1,5-a]isoquinolines, showcasing the reactivity of triazole-containing compounds . Additionally, the photochemical behavior of 2-(trifluoromethyl)cyclohexanone, a compound structurally related to the title compound, has been studied, indicating that the substitution pattern on the cyclohexanone ring can strongly influence the outcome of photochemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. For example, the presence of a trifluoromethyl group on the cyclohexanone ring enhances the formation of reduction products and oxetanes under photochemical conditions . Furthermore, the synthesis of novel 1,2,3-triazole-4-linked cyclohexanones has been explored, with the resulting compounds being evaluated for cytotoxic activity, indicating the potential of these derivatives in drug development .

Scientific Research Applications

Synthesis and Biological Activity

  • Novel 1,2,3-triazole-4-linked cyclohexanone derivatives have been synthesized, showcasing a method that involves a 'click reaction' among various derivatives and organic azides. These compounds have been evaluated for their cytotoxic activities, particularly against human breast cancer cell lines like MDA-MB-231, indicating their potential in therapeutic applications (Mahdavi et al., 2016).

Heterocyclic Chemistry Innovations

  • Research into cyano acid hydrazide's utility in heterocyclic chemistry has led to the development of new 1,2,4-Triazolo[1,5-a]pyridines and 1,2,4-Triazolo[1,5-a]isoquinolines through reactions involving cyclohexanone. This highlights the compound's role in generating new heterocyclic structures, contributing to the diversity of pharmaceutical and medicinal chemistry (Hussein, 1998).

Catalytic Applications

  • In situ generated triazole-functionalised Schiff base copper complexes have been used for the facile room temperature oxidation of cyclohexane C–H bonds, demonstrating the compound's potential in catalysis and green chemistry. Such systems offer a sustainable and efficient approach to cyclohexane oxidation, producing key industrial chemicals like cyclohexanol and cyclohexanone under mild conditions (Lawal et al., 2021).

Spirocyclic Derivatives and Biological Screening

  • Spirocyclic derivatives of 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines have been synthesized, starting from cyclohexanone. These compounds have been subjected to biological screening, revealing selective proliferative activity across various cell culture lines. This underscores the compound's utility in designing new bioactive molecules with potential therapeutic applications (Kalinina et al., 2015).

Triazolopyridine Synthesis

  • A novel method for synthesizing 1,2,4-triazolo[1,5-a]pyridine derivatives has been developed, involving reactions with cyclohexanone. This demonstrates the compound's versatility in creating biologically significant heterocycles, which are crucial in pharmaceutical research (Shokoohian et al., 2019).

Green Chemistry Approaches

  • The synthesis of 4,5,6,7-tetrahydro-1H-indazol-3(2H)-one derivatives via a green chemistry approach using Amberlyst A-21 as a catalyst, starting from cyclohexanone, showcases the compound's role in eco-friendly and sustainable chemical processes (Rao et al., 2014).

Fungicidal Activity

  • The synthesis and evaluation of 2-substituted 1-azol-1-ylmethyl-6-arylidenecyclohexanols for their antifungal activity indicate the potential agricultural applications of such compounds. They offer a new avenue for developing fungicides that could protect crops from various phytopathogenic fungi (Popkov et al., 1997).

Safety and Hazards

The specific safety and hazards information for “2-(1H-1,2,4-triazol-1-ylmethyl)cyclohexanone” is not provided in the retrieved papers .

Future Directions

The future directions for research on “2-(1H-1,2,4-triazol-1-ylmethyl)cyclohexanone” and similar compounds could include further investigations into their synthesis, chemical reactions, mechanisms of action, and potential applications. Given the multidirectional biological activity of 1,2,4-triazole derivatives , these compounds may have potential uses in various fields such as medicine and pharmacology.

properties

IUPAC Name

2-(1,2,4-triazol-1-ylmethyl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c13-9-4-2-1-3-8(9)5-12-7-10-6-11-12/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNWVNYQDFIMJKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)CN2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90390740
Record name 2-(1H-1,2,4-triazol-1-ylmethyl)cyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

313492-86-3
Record name 2-(1H-1,2,4-triazol-1-ylmethyl)cyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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